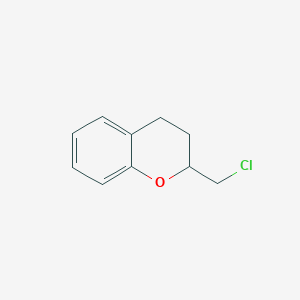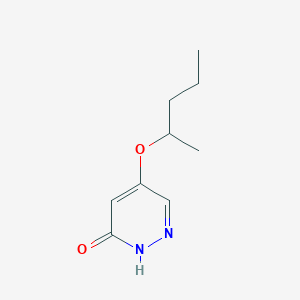
5-(pentan-2-yloxy)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentan-2-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-2-yloxy substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a pentan-2-yloxy group. One common method involves the nucleophilic substitution of a halogenated pyridazinone with pentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentan-2-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the pyridazinone core to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: The pentan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Dihydropyridazinone or tetrahydropyridazinone derivatives.
Substitution: Various alkoxy or aryloxy-substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
5-(Pentan-2-yloxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(pentan-2-yloxy)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Butan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a butan-2-yloxy group instead of pentan-2-yloxy.
5-(Hexan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a hexan-2-yloxy group instead of pentan-2-yloxy.
5-(Phenoxy)pyridazin-3(2H)-one: Similar structure with a phenoxy group instead of pentan-2-yloxy.
Uniqueness
5-(Pentan-2-yloxy)pyridazin-3(2H)-one is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. The length and branching of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
1346697-77-5 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-pentan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-7(2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
NBULUSOEORJPQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC1=CC(=O)NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


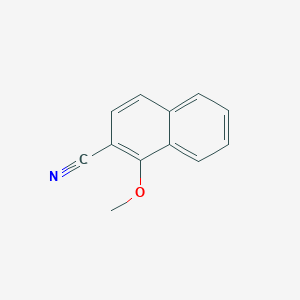



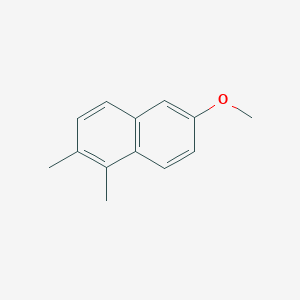

![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
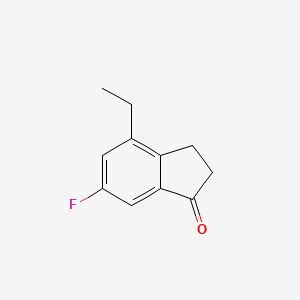

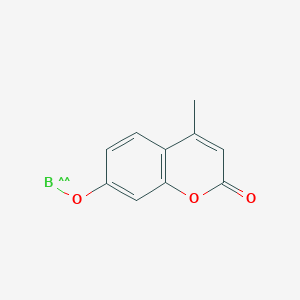


![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)
